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Introduction

The nuclear run-on (NRO) assay is a powerful technique to measure transcriptional activity by
guantifying nascent RNA transcripts.[1][2][3][4] This method provides a snapshot of gene
transcription rates at a specific moment, distinguishing changes in transcription from alterations
in RNA stability, which can influence steady-state mRNA levels.[1][2][3] Traditionally, NRO
assays utilized radioactive labeling, but non-radioactive alternatives, such as the incorporation
of 5-Bromouridine triphosphate (5-BrUTP), have become widely adopted due to their safety,
cost-effectiveness, and adaptability to modern molecular biology techniques.[1][3][5]

5-BrUTP is a uridine analog that is incorporated into newly synthesized RNA by RNA
polymerases within isolated nuclei.[6][7] These bromo-labeled nascent transcripts can then be
specifically isolated by immunocapture with anti-BrdU antibodies.[1][5] The captured RNA can
be quantified using methods like reverse transcription-quantitative polymerase chain reaction
(RT-gPCR) or analyzed on a genome-wide scale through high-throughput sequencing (e.g.,
GRO-seq).[1][8][9] This application note provides a detailed protocol and supporting data for
the use of 5-BrUTP in nuclear run-on assays.

Principle of the Assay

The 5-BrUTP nuclear run-on assay is based on the in vitro elongation of transcripts that were
initiated in vivo.[3] The process begins with the isolation of nuclei from cells, which halts new
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transcription initiation but leaves engaged RNA polymerases paused on the DNA template.[2]
[3] These nuclei are then incubated in a reaction buffer containing nucleotides, including 5-
BrUTP. The engaged RNA polymerases "run-on," extending the nascent transcripts and
incorporating the 5-BrUTP label.[3] The labeled RNA is then purified, immunocaptured, and
analyzed to determine the transcription rates of specific genes or across the entire genome.[1]

[5]

Advantages of Using 5-BrUTP

» Non-Radioactive: Eliminates the safety hazards and disposal issues associated with
radioactive isotopes like 32P-UTP.[1][5]

» High Specificity: The use of anti-BrdU antibodies allows for highly specific enrichment of
nascent transcripts.[1]

o Versatility: Compatible with various downstream applications, including gene-specific
analysis by RT-gPCR and global transcriptional profiling by next-generation sequencing.[1][8]

[9]

e Sensitivity: The assay can be performed with a relatively low number of cells, with successful
experiments reported using as few as 500,000 nuclei.[1][5]

o Cost-Effective and Rapid: The protocol can be completed in a shorter timeframe and is
generally less expensive than radioisotope-based methods.[1][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the 5-BrUTP
nuclear run-on assay, providing a reference for expected outcomes.
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Typical
Parameter
Value/Range

Notes Reference

Starting Material 0.5 - 8 million cells

A linear relationship is
observed between the
number of nuclei and [1]
the yield of nuclear

RNA.

] Varies with cell type
Nuclear RNA Yield
and number

A starting number of

0.5 million cells can

yield a sufficient o
amount of nuclear

RNA for subsequent

steps.

Run-on Incubation

Longer incubation

Ti 15 - 30 minutes times can lead to [10][11]
ime
more intense labeling.
The optimal
) temperature for RNA
Run-on Incubation o
30-37°C polymerase activity [1112]
Temperature .
during the run-on
reaction.
A common
5-BrUTP _ concentration in the
) Varies by protocol ) o
Concentration reaction mix is around
0.25 mM.
The choice of analysis
) depends on whether
RT-gPCR, High-
) the study focuses on
Downstream Analysis Throughput - [1][8]
) specific genes or
Sequencing )
genome-wide
transcription.
Experimental Workflow
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The overall workflow of a 5-BrUTP nuclear run-on assay followed by immunocapture and
analysis is depicted in the following diagram.

Cell & Nuclei Preparation Nuclear Run-On Reaction RNA Processing Immunocapture

Click to download full resolution via product page
Caption: Workflow of the 5-BrUTP nuclear run-on assay.

Detailed Experimental Protocols
Materials and Reagents

o Cell Culture: Appropriate cell culture medium and flasks.
o Buffers and Solutions:
o Phosphate-Buffered Saline (PBS), ice-cold

o NP-40 Lysis Buffer (10 mM Tris-HCI pH 7.4, 10 mM NacCl, 3 mM MgClz, 0.5% NP-40), ice-
cold

o Nuclei Storage Buffer (50 mM Tris-HCI pH 8.3, 40% glycerol, 5 mM MgClz, 0.1 mM EDTA)

o 2x Run-on Reaction Buffer (10 mM Tris-HCI pH 8.0, 5 mM MgClz, 300 mM KCI, 1 mM
DTT)

o Nucleotide Mix (1 mM ATP, 1 mM CTP, 1 mM GTP, 0.5 mM UTP, 0.5 mM 5-BrUTP)

o RNase Inhibitor
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o DNase I, RNase-free

o TRIzol Reagent

e Immunoprecipitation:

o Anti-BrdU Antibody

[¢]

Protein G magnetic beads

[¢]

Immunoprecipitation Buffer (e.g., 0.5% IGEPAL CA-630 in PBS)

[e]

Wash Buffers (Low salt, high salt, and LiCl washes)

o

Elution Buffer (e.g., SDS-based buffer)

o Downstream Analysis:
o Reverse Transcriptase and reagents for cDNA synthesis
o gPCR Master Mix and primers for specific genes

o Library preparation kit for next-generation sequencing

Protocol

This protocol is adapted from established methods and should be optimized for specific cell
types and experimental conditions.[1][5][10]

Part 1: Isolation of Nuclei

o Cell Harvesting:

o For adherent cells, wash the culture dish with ice-cold PBS. Scrape the cells in PBS and
transfer to a pre-chilled tube.

o For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

e Cell Lysis:
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o Resuspend the cell pellet in 1 mL of ice-cold NP-40 Lysis Buffer.

o Incubate on ice for 5 minutes to lyse the cell membrane while keeping the nuclear
membrane intact.

e Nuclei Pelleting:
o Centrifuge at 300 x g for 4 minutes at 4°C to pellet the nuclei.
o Carefully discard the supernatant.

e Washing Nuclei:

o Resuspend the nuclear pellet in another 1 mL of NP-40 Lysis Buffer and immediately
centrifuge again at 300 x g for 4 minutes at 4°C.

o Discard the supernatant.
e Storing Nuclei:

o Resuspend the final nuclear pellet in Nuclei Storage Buffer. The volume will depend on the
starting number of cells.

o At this point, nuclei can be used immediately or snap-frozen in liquid nitrogen and stored
at -80°C.

Part 2: Nuclear Run-On Reaction

o Prepare Run-on Mix: Thaw the nuclei on ice. Prepare the complete run-on reaction mix by
combining the 2x Run-on Reaction Buffer, Nucleotide Mix, and RNase Inhibitor.

e Initiate Reaction: Add an equal volume of the run-on mix to the nuclei suspension.

 Incubation: Incubate the reaction at 30°C for 30 minutes with gentle agitation every 5
minutes.[1][10]

o Stop Reaction: Stop the reaction by adding TRIzol reagent.

Part 3: RNA Purification and DNase Treatment
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o RNA Extraction: Extract the total nuclear RNA using the TRIzol reagent according to the
manufacturer's protocol.

o DNase Treatment: To remove any contaminating genomic DNA, treat the purified RNA with
RNase-free DNase |.

» RNA Cleanup: Purify the RNA again using a suitable column-based kit or phenol-chloroform
extraction followed by ethanol precipitation.

Part 4: Imnmunocapture of BrU-labeled RNA

« Antibody-Bead Conjugation: Incubate the anti-BrdU antibody with Protein G magnetic beads
to allow for conjugation.

e Immunoprecipitation:

o Add the antibody-conjugated beads to the DNase-treated RNA in an appropriate
immunoprecipitation buffer.

o Incubate for 1-2 hours at 4°C with rotation to allow the antibody to bind to the BrU-labeled
RNA.

e Washing:
o Pellet the beads using a magnetic stand and discard the supernatant.

o Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-
specifically bound RNA.

o Elution: Elute the captured BrU-labeled RNA from the beads using an appropriate elution
buffer.

Part 5: Downstream Analysis
e RT-gPCR:

o Synthesize cDNA from the eluted RNA using a reverse transcriptase.
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o Perform gPCR using primers specific to the genes of interest. Relative transcription rates
can be determined by comparing Cq values.

e High-Throughput Sequencing (GRO-seq):

o Prepare a sequencing library from the captured RNA. This typically involves adapter
ligation, reverse transcription, and amplification.

o Sequence the library on a next-generation sequencing platform. The resulting reads can
be mapped to the genome to provide a global view of transcriptional activity.[8][9][12]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow and key relationships in the analysis of
transcriptional regulation using the 5-BrUTP nuclear run-on assay.
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Caption: Analysis of transcriptional regulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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